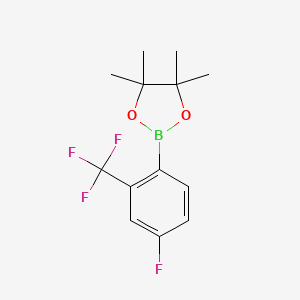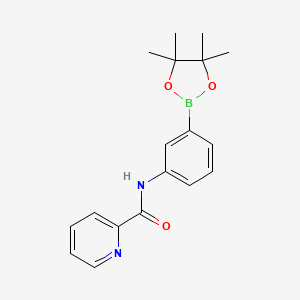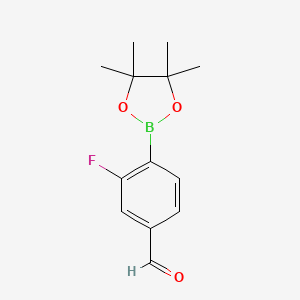
Éster de pinacol de ácido 2-fluoro-4-formilfenilborónico
Descripción general
Descripción
2-Fluoro-4-formylphenylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group, a formyl group, and a fluorine atom attached to a phenyl ring. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-Fluoro-4-formylphenylboronic acid pinacol ester has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 2-Fluoro-4-formylphenylboronic acid pinacol ester, also known as 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, are the organic groups involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the formation of carbon-carbon bonds and is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the organoboron reagent (such as our compound) transfers an organic group to a transition metal, typically palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of a wide variety of complex organic compounds, making it a valuable tool in organic synthesis .
Action Environment
The efficacy and stability of 2-Fluoro-4-formylphenylboronic acid pinacol ester are influenced by several environmental factors. For instance, the compound is known to be more stable under mild reaction conditions . Additionally, the compound is generally environmentally benign, contributing to its wide use in organic synthesis .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-4-formylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. The boronic acid group in this compound can interact with serine and threonine residues in enzymes, forming stable complexes that inhibit enzyme activity. This interaction is particularly relevant in the study of proteases, where 2-Fluoro-4-formylphenylboronic acid pinacol ester can act as a potent inhibitor. Additionally, this compound can form complexes with other biomolecules, such as carbohydrates and nucleotides, through its boronic acid group, further expanding its utility in biochemical research .
Cellular Effects
The effects of 2-Fluoro-4-formylphenylboronic acid pinacol ester on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the inhibition of proteases by 2-Fluoro-4-formylphenylboronic acid pinacol ester can lead to alterations in cell signaling cascades, affecting processes such as apoptosis, cell proliferation, and differentiation. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-formylphenylboronic acid pinacol ester exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of protease inhibition, where the formation of a stable complex between the boronic acid group and the active site serine residue results in the inhibition of enzyme function. Additionally, 2-Fluoro-4-formylphenylboronic acid pinacol ester can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-formylphenylboronic acid pinacol ester can change over time due to factors such as stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to the formation of degradation products. The long-term effects of 2-Fluoro-4-formylphenylboronic acid pinacol ester on cellular function have been studied in both in vitro and in vivo settings, with findings indicating that prolonged exposure to this compound can lead to alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-formylphenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, 2-Fluoro-4-formylphenylboronic acid pinacol ester can exhibit toxic effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
2-Fluoro-4-formylphenylboronic acid pinacol ester is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as esterases and hydrolases, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of 2-Fluoro-4-formylphenylboronic acid pinacol ester in biochemical assays and reactions .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-formylphenylboronic acid pinacol ester within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 2-Fluoro-4-formylphenylboronic acid pinacol ester can localize to different cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-formylphenylboronic acid pinacol ester is influenced by factors such as targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and modulate their activity. For instance, 2-Fluoro-4-formylphenylboronic acid pinacol ester can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-formylphenylboronic acid pinacol ester typically involves the esterification of 2-Fluoro-4-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme can be represented as follows:
2-Fluoro-4-formylphenylboronic acid+Pinacol→2-Fluoro-4-formylphenylboronic acid pinacol ester
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote the esterification process .
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4-formylphenylboronic acid pinacol ester may involve more efficient and scalable methods. One such method is the transesterification of pinacol from the boronic ester to an excess of a polymer-supported boronic acid. This approach allows for the physical separation of the solid polymer containing the pinacol, leaving the deprotected boronic acid in solution .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-Fluoro-4-carboxyphenylboronic acid pinacol ester.
Reduction: 2-Fluoro-4-hydroxymethylphenylboronic acid pinacol ester.
Substitution: 2-Fluoro-4-substituted phenylboronic acid pinacol ester derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Carboxy-2-fluorophenylboronic acid pinacol ester: Similar structure but with a carboxyl group instead of a formyl group.
2-Formylphenylboronic acid pinacol ester: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Fluoro-4-formylphenylboronic acid pinacol ester is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCARQAICCYFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



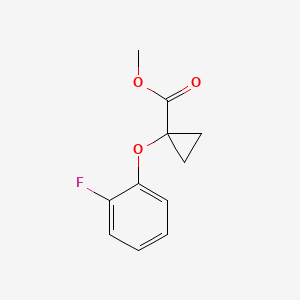

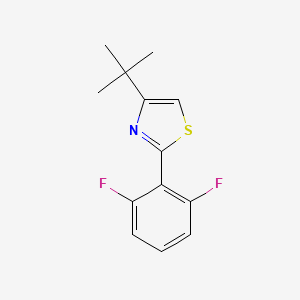


![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)

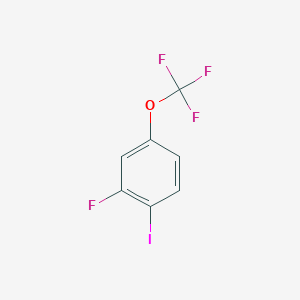
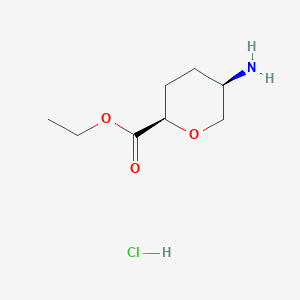
![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)

